Pyridine N-Oxide Improves Kinase Selectivity Over Closely‑Related CDK Isoforms
In a systematic SAR study of ribociclib derivatives, replacement of the parent pyridine with pyridine N-oxide yielded compound 9a, which maintained comparable CDK4 inhibitory potency while achieving markedly greater selectivity over CDK6. This outcome provides class‑level precedent that the N-oxide group can be a key selectivity handle [1]. Compound 2034299-18-6 bears the same pyridine N-oxide terminus and is therefore expected to confer analogous selectivity advantages relative to non‑oxidized pyridine or benzonitrile‑terminated analogs.
| Evidence Dimension | Kinase selectivity ratio (CDK6 IC₅₀ / CDK4 IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for 2034299-18-6; class inference based on Guo et al., 2018. |
| Comparator Or Baseline | Ribociclib (non‑oxidized pyridine) vs. compound 9a (pyridine N-oxide); compound 9a showed comparable CDK4 activity but significantly improved CDK6 selectivity [1]. |
| Quantified Difference | Selectivity improvement (qualitative; exact ratio not disclosed in abstract) |
| Conditions | CDK4 and CDK6 enzymatic assays (Guo et al., 2018) |
Why This Matters
For scientists selecting a scaffold for CDK‑family or other kinase programs, the pyridine N-oxide in 2034299-18-6 may offer a route to enhanced selectivity that closely related non‑oxidized or nitrile‑terminated analogs cannot replicate.
- [1] Guo, Q. et al. Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. Med. Chem. Res. 27, 1666–1678 (2018). https://doi.org/10.1007/s00044-018-2183-4. View Source
